molecular formula C15H16N2O3S2 B5718837 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B5718837
M. Wt: 336.4 g/mol
InChI Key: QVNZQPBVVWYUKM-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C15H16N2O3S2. This compound is known for its unique structural features, which include a sulfanyl group attached to a methylphenyl ring and a sulfamoylphenyl group attached to an acetamide moiety .

Preparation Methods

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-methylthiophenol with 4-sulfamoylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl and sulfamoyl groups play a crucial role in its biological activity by interacting with enzymes and receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can be compared with similar compounds such as:

    2-[(4-methylphenyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide: This compound has an additional ethyl group, which may influence its reactivity and biological activity.

    2-(4-methylphenylthio)-N-(4-sulfamoylphenyl)acetamide: This compound has a similar structure but differs in the positioning of the sulfanyl group, affecting its chemical properties.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-11-2-6-13(7-3-11)21-10-15(18)17-12-4-8-14(9-5-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNZQPBVVWYUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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